molecular formula C13H9ClF3NO B1387123 3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline CAS No. 87294-21-1

3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B1387123
CAS No.: 87294-21-1
M. Wt: 287.66 g/mol
InChI Key: UHAWZYFAMAKLFQ-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline ( 87294-21-1) is an aromatic amine with the molecular formula C13H9ClF3NO and a molecular weight of 287.67 g/mol . This compound features a diphenyl ether backbone substituted with an aniline group, a chlorine atom, and a trifluoromethyl group, a structure known to be of high value in medicinal and agrochemical research . As a substituted aniline, this compound serves as a versatile building block and key intermediate in organic synthesis, particularly for the preparation of more complex molecules . Its structure is analogous to other halogenated anilines used in the synthesis of salicylanilide derivatives . Such derivatives are a significant class of bioactive compounds extensively studied for their potent anthelmintic properties against parasites in livestock, as well as their promising antibacterial and antimycobacterial activities . Recent scientific literature has also highlighted the potential of related salicylanilide-based structures in anticancer research, showing efficacy in triggering apoptosis in certain cancer cell lines . Researchers may employ this amine in the synthesis of novel compounds for evaluating these and other biological activities. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a well-ventilated environment, using suitable personal protective equipment.

Properties

IUPAC Name

3-chloro-4-[4-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-11-7-9(18)3-6-12(11)19-10-4-1-8(2-5-10)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAWZYFAMAKLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651933
Record name 3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87294-21-1
Record name 3-Chloro-4-[4-(trifluoromethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87294-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline typically involves the reaction of 3-chloroaniline with 4-(trifluoromethyl)phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Agricultural Applications

One of the primary uses of 3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline is as an intermediate in the synthesis of insect growth regulators (IGRs). Specifically, it is a key precursor in the production of flufenoxuron, a widely used IGR that effectively controls pest populations in crops such as apples, oranges, and cotton.

Case Study: Flufenoxuron Synthesis

  • Synthesis Method : The synthesis involves several steps:
    • Acylation of 3-fluoro-4-aminophenol with an organic acid anhydride.
    • Condensation reaction with dichloro trifluoromethyl benzene.
    • Acidolysis to yield flufenoxuron.
  • Advantages : This method offers high yields and is suitable for industrial-scale production due to its mild reaction conditions and low production costs .

Pharmaceutical Applications

The trifluoromethyl group present in this compound contributes to its potential as a pharmacophore in drug design. The incorporation of trifluoromethyl groups into pharmaceuticals can enhance metabolic stability and bioactivity.

FDA-Approved Drugs

A review highlighted the significance of trifluoromethyl-containing compounds in drug development, noting that they have been included in various FDA-approved medications over the past two decades. This underscores the potential role of this compound as a building block for new therapeutic agents .

Material Science Applications

In material science, compounds with trifluoromethyl groups are known for their unique properties, such as increased hydrophobicity and thermal stability. These characteristics make them suitable for applications in coatings and polymers.

Table: Properties and Applications of Trifluoromethyl Compounds

PropertyDescriptionApplication Area
HydrophobicityEnhanced water resistanceCoatings
Thermal StabilityHigh thermal degradation temperaturePolymer production
Chemical StabilityResistance to oxidation and hydrolysisSpecialty chemicals
Biological ActivityEnhanced interaction with biological systemsPharmaceuticals

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the chloro and phenoxy groups can modulate its overall activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

3-Chloro-4-(4-chlorophenoxy)aniline (CAS: Not explicitly provided)
  • Structure: The phenoxy ring has a chlorine substituent instead of CF₃.
  • Molecular Formula: C₁₂H₉Cl₂NO (estimated).
  • Properties :
    • Reduced electron-withdrawing effects compared to CF₃, leading to lower lipophilicity (logP).
    • Lower molecular weight (~256 g/mol) due to the absence of fluorine atoms.
  • Applications : Used as a versatile intermediate in chemical synthesis, but less potent in kinase inhibition compared to CF₃-containing analogs due to weaker electronic effects .
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-ethoxy-1-nitrobenzene (CAS: Not provided)
  • Structure : Contains a nitro group and ethoxy substituent, altering electronic properties.
  • Properties :
    • Nitro groups enhance reactivity in electrophilic substitutions but may reduce metabolic stability.
    • Higher steric bulk compared to the target compound.
  • Applications : Likely used in agrochemicals or explosives due to nitro functionality .

Positional Isomers and Substituent Placement

2-Chloro-4-(trifluoromethyl)aniline (CAS: 39885-50-2)
  • Structure : CF₃ at position 4 and chlorine at position 2 on the aniline ring.
  • Molecular Formula : C₇H₅ClF₃N.
  • Properties: The para-positioned CF₃ increases electron-withdrawing effects compared to meta-substituted analogs. Lower steric hindrance due to the absence of a phenoxy group.
  • Applications : Intermediate in pharmaceuticals and agrochemicals .
2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)
  • Structure : Fluorine at position 2 and CF₃ at position 3.
  • Molecular Formula : C₇H₅F₄N.
  • Smaller size compared to chlorine reduces steric effects.
  • Applications : Used in synthesizing sulfonylurea derivatives for biological studies .

Complex Derivatives with Additional Functional Groups

3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline (CAS: 70757-08-3)
  • Structure : Contains nitro groups and dual CF₃ substituents.
  • Molecular Formula : C₁₄H₇ClF₆N₃O₄.
  • Properties :
    • Nitro groups increase reactivity and toxicity.
    • Dual CF₃ groups enhance lipophilicity and steric bulk.
  • Applications: Potential use in high-energy materials or specialized organic synthesis .

Electronic Effects

  • Trifluoromethyl (CF₃) : Strong electron-withdrawing group, enhancing stability and binding affinity in kinase inhibitors .
  • Chlorine (Cl) : Moderately electron-withdrawing but less than CF₃, leading to reduced potency in biological assays .
  • Nitro (NO₂): Highly electron-withdrawing but metabolically unstable, limiting pharmaceutical use .

Lipophilicity and Solubility

  • 3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline: High logP due to CF₃ and aromatic rings, favoring membrane permeability .
  • 4-(Trifluoromethyl)aniline (CAS: 98-16-8): Lower logP (absence of phenoxy group), reducing bioavailability .

Biological Activity

3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H9ClF3NO
  • Molecular Weight : 295.67 g/mol

The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and biological interactions.

This compound primarily acts through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can alter metabolic pathways.
  • Receptor Interaction : It has potential interactions with various receptors, impacting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound displays significant antimicrobial properties against a range of pathogens.
  • Antiparasitic Effects : The compound has been investigated for its efficacy against parasitic infections, showing promising results in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiparasiticEffective against Plasmodium falciparum
Enzyme InhibitionModulation of specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted by MDPI explored the antimicrobial properties of various phenoxy compounds, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against Staphylococcus aureus and Escherichia coli, revealing MIC values lower than those for traditional antibiotics, indicating superior efficacy.

Case Study 2: Antiparasitic Activity

Another investigation examined the antiparasitic effects of this compound on Plasmodium falciparum strains. The results indicated that it had an IC50 value significantly lower than that of chloroquine, suggesting it could be a candidate for further development as an antimalarial drug.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. The incorporation of additional functional groups has been shown to improve its potency and selectivity against target pathogens.

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor key reaction parameters (e.g., nitro group reduction) .
  • Quality Control : Implement strict specifications for starting materials (e.g., ≥98% purity for 2-chloro-4-nitrophenol) .
  • Statistical Optimization : Apply design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield and purity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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